molecular formula C37H46NO12- B1265209 rifamycin SV(1-)

rifamycin SV(1-)

Cat. No. B1265209
M. Wt: 696.8 g/mol
InChI Key: HJYYPODYNSCCOU-ODRIEIDWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rifamycin SV(1-) is a phenolate anion obtained by deprotonation of the 5-hydroxy group of rifamycin SV. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a rifamycin SV.

Scientific Research Applications

Anti-inflammatory and Immunomodulatory Activities

Rifamycin SV exhibits significant anti-inflammatory activity, partly due to its effects on key regulators of inflammation such as the pregnane X receptor (PXR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB). Activation of PXR by rifamycin SV leads to the induction of genes involved in cellular detoxification, including CYP3A4 and P-glycoprotein (PgP), contributing to its anti-inflammatory effects. Additionally, rifamycin SV inhibits NFκB activities, further potentiating its anti-inflammatory action by reducing the synthesis of inflammatory chemokines like IL8. These properties suggest potential applications of rifamycin SV in treating inflammatory conditions and immune modulation (Rosette et al., 2019).

Impact on Hepatic Organic Anion Uptake Systems

The interaction of rifamycin SV with organic anion transporting polypeptides (OATPs) in the human liver has been explored, revealing its potential to affect hepatic organic anion elimination. This interaction is significant as it can influence the pharmacokinetics and toxicity profiles of co-administered drugs that are substrates of these transporters, suggesting a role for rifamycin SV in studies related to drug-drug interactions and liver function (Vavricka et al., 2002).

Biosynthesis and Genetic Studies

Research into the biosynthesis of rifamycin SV has shed light on the genetic and enzymatic mechanisms underlying its production. For instance, studies on Amycolatopsis mediterranei, the bacterium that produces rifamycin SV, have revealed the role of specific genes and environmental factors, such as nitrate supplementation, in enhancing rifamycin SV yields. This has implications for industrial production and genetic engineering approaches to increase antibiotic yields (Shao et al., 2015).

Novel Formulations and Delivery Systems

Rifamycin SV has been incorporated into novel drug formulations, such as MMX® technology, which allows for targeted delivery to the colon. This has expanded its therapeutic applications, particularly in the treatment of traveler's diarrhea, by ensuring that the drug acts locally in the intestine with minimal systemic absorption. These advancements highlight the potential for rifamycin SV in developing new therapeutic strategies for gastrointestinal diseases (Steffen et al., 2018).

Pharmacokinetics and Safety Profiles

Understanding the pharmacokinetics and safety of rifamycin SV, especially in novel formulations like MMX® modified-release tablets, is crucial for optimizing its clinical use. Studies have demonstrated the negligible systemic absorption of rifamycin SV, affirming its safety and efficacy for intestinal conditions. This research is essential for developing dosing regimens and assessing the risk of drug interactions (Di Stefano et al., 2021).

properties

Product Name

rifamycin SV(1-)

Molecular Formula

C37H46NO12-

Molecular Weight

696.8 g/mol

IUPAC Name

(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-15,17,27,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-2-olate

InChI

InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/p-1/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1

InChI Key

HJYYPODYNSCCOU-ODRIEIDWSA-M

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)[O-])O)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)[O-])O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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